1-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol
Description
The compound 1-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a benzodiazole derivative characterized by a 1,3-benzodiazole (benzimidazole) core substituted at the 1-position with a 3-(2-methylphenoxy)propyl chain and at the 2-position with a propan-1-ol group. The benzodiazole moiety is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Synthetic routes for analogous benzodiazoles typically involve condensation reactions between o-phenylenediamine derivatives and carboxylic acids or esters under acidic conditions. While direct evidence for the synthesis of this specific compound is unavailable, similar protocols (e.g., using ethanol as a solvent and column chromatography for purification) are likely applicable. Structural confirmation would rely on spectroscopic techniques such as NMR, FT-IR, and mass spectrometry, as demonstrated for related compounds.
Properties
IUPAC Name |
1-[1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-18(23)20-21-16-10-5-6-11-17(16)22(20)13-8-14-24-19-12-7-4-9-15(19)2/h4-7,9-12,18,23H,3,8,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLNCJVDZIJJOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.
Attachment of the 2-Methylphenoxypropyl Chain: The 2-methylphenoxypropyl chain can be introduced through a nucleophilic substitution reaction using a suitable halide derivative.
Introduction of the Propanol Group: The final step involves the reduction of a carbonyl group to form the propanol moiety, typically using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The propanol group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzimidazole core can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, aryl halides
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of dihydrobenzimidazole derivatives
Substitution: Formation of various substituted benzimidazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. This compound may inhibit the activity of certain enzymes involved in inflammatory and cancer pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with the target molecule, allowing for comparative analysis:
- Substituent Impact on Solubility: The propanol group in the target compound likely improves aqueous solubility compared to non-polar analogues like Epoxiconazole, which relies on halogenated aryl groups for lipophilicity.
- In contrast, triazoles like Epoxiconazole target fungal cytochrome P450 enzymes.
- Synthetic Complexity: The target compound’s 3-(2-methylphenoxy)propyl chain may require multi-step synthesis, akin to the carborane-functionalized naphthalimides in , which employ click chemistry or alkylation reactions.
Physicochemical and Spectroscopic Comparisons
- Molecular Weight: The target compound (~340.4 g/mol) is heavier than simpler benzodiazoles like 1-[(1H-benzodiazol-2-yl)amino]propan-2-ol (191.23 g/mol), reflecting the extended phenoxypropyl substituent.
- Spectroscopic Signatures: The benzodiazole core would show characteristic NMR signals (e.g., aromatic protons at δ 7.2–8.1 ppm) and FT-IR absorption for N-H (~3200 cm⁻¹) and C-O (phenoxy, ~1250 cm⁻¹).
Pharmacological Potential
- Antimicrobial Activity: Analogues with bulky substituents (e.g., carboranes in ) show enhanced membrane penetration, suggesting the 2-methylphenoxy group could confer similar advantages.
- Enzyme Inhibition: The propanol group may mimic natural substrates in oxidoreductases, as seen in alcohol dehydrogenase-targeting compounds.
Biological Activity
1-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a synthetic compound belonging to the benzimidazole class, characterized by its unique structure that incorporates a benzimidazole core, a propanol functional group, and a 3-(2-methylphenoxy)propyl substituent. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.
Biological Activity Overview
Benzimidazole derivatives, including this compound, are known for their diverse biological activities. These include:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antibacterial activity by disrupting essential cellular functions. The presence of the 3-(2-methylphenoxy)propyl group may enhance interactions with microbial enzymes or receptors, potentially leading to increased efficacy against various pathogens.
- Antifungal Activity : Research has shown that benzimidazole derivatives can exhibit antifungal properties. For instance, compounds with similar imidazole rings have demonstrated effective inhibition against Candida species, suggesting that our compound may also possess antifungal capabilities .
- Anticancer Properties : Some benzimidazole derivatives have been reported to inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle progression. The specific interactions of this compound with cancer-related pathways remain to be fully elucidated but are an area of active research.
Antimicrobial Studies
A study evaluating the antibacterial activity of various benzimidazole derivatives found that compounds structurally similar to this compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 16 µg/mL against Gram-positive and Gram-negative bacteria. The compound's unique substituents were hypothesized to enhance its binding affinity to bacterial enzymes.
Antifungal Activity
In vitro studies on antifungal activity against Candida albicans demonstrated that several benzimidazole derivatives showed promising results. For example, compounds with similar structural features achieved MIC values significantly lower than fluconazole, indicating potential as new antifungal agents .
| Compound | Structure | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound A | Benzimidazole | 4 | Moderate |
| Compound B | Modified Benzimidazole | 0.5 | High |
| Target Compound | 1-{1-[3-(2-methylphenoxy)propyl]-... | <0.5 | High Potential |
Anticancer Research
Recent investigations into the anticancer properties of benzimidazole derivatives revealed that certain compounds could inhibit cell growth in various cancer cell lines (e.g., MCF-7 for breast cancer). The mechanism was linked to the induction of apoptosis through mitochondrial pathways. Further studies are required to determine the specific effects of this compound on cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
